N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound featuring a pyridazine ring substituted with a benzamide group and a thioether linkage to a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized via cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Thioether Linkage: This step involves the reaction of the pyridazine derivative with a thiol compound, such as 2-mercaptoacetophenone, under basic conditions.
Attachment of the 2,4-Dimethoxyphenyl Group: This is achieved through nucleophilic substitution reactions where the amino group of the 2,4-dimethoxyphenylamine reacts with the carbonyl group of the thioether intermediate.
Formation of the Benzamide Group: The final step involves the acylation of the pyridazine derivative with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit certain enzymes and pathways is of significant interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-(2-(2,4-dimethoxyphenyl)amino)pyridazin-3-yl)benzamide: Lacks the thioether linkage.
N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thioether linkage and the benzamide group allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
This compound’s versatility in synthetic chemistry and its promising applications in various fields make it a valuable subject of study.
Properties
IUPAC Name |
N-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-28-15-8-9-16(17(12-15)29-2)22-19(26)13-30-20-11-10-18(24-25-20)23-21(27)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNCGUKKSHTVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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